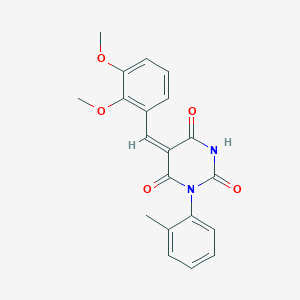

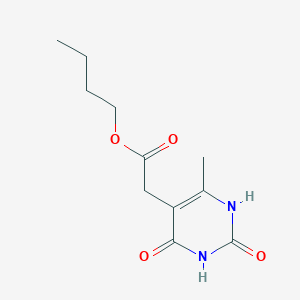

![molecular formula C23H28ClN3O2 B4580999 N-[2-(4-chlorophenyl)-1-({[2-(diethylamino)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4580999.png)

N-[2-(4-chlorophenyl)-1-({[2-(diethylamino)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide

Overview

Description

This compound is part of a class of chemicals known for their complex molecular structures and diverse chemical properties. It has been studied in various contexts due to its interesting characteristics and potential applications.

Synthesis Analysis

- The synthesis of related benzamide derivatives involves structural modifications impacting binding profiles and receptor affinity, as demonstrated in the synthesis of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Perrone et al., 2000).

Molecular Structure Analysis

- X-Ray crystal structures and quantum chemical calculations provide insights into the molecular structure and bond rotations of similar compounds, indicating the impact of structural changes on their properties (Karlsen et al., 2002).

Chemical Reactions and Properties

- Various benzamide compounds, including those with chlorophenyl groups, exhibit distinct chemical reactions and bonding characteristics, as seen in the study of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides (Sagar et al., 2018).

Physical Properties Analysis

- The physical properties like molar refractivity and polarizability of similar benzamide derivatives have been explored, offering insights into their interaction with light and other physical characteristics (Sawale et al., 2016).

Chemical Properties Analysis

- The chemical properties, including the reaction pathways and binding affinities, are influenced by structural modifications in the benzamide backbone, as evidenced by studies on derivatives like N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide (Hong et al., 2015).

Scientific Research Applications

Chemical Properties and Interactions

The scientific research around N-[2-(4-chlorophenyl)-1-({[2-(diethylamino)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide encompasses a range of studies focusing on its chemical properties and interactions. For example, research into the molar refraction and polarizability of related antiemetic drugs has been conducted, highlighting the importance of understanding the chemical interactions at play within solutions. These studies provide insight into the stronger polarizability effects observed with increased drug concentration, which is crucial for developing applications in pharmaceutical formulations and material science (R. Sawale, T. Kalyankar, R. George, S. Deosarkar, 2016).

Material Science and Polymer Research

Significant research has also been conducted in the field of material science, specifically relating to the synthesis and characterization of novel aromatic polyimides. This work involves exploring the polymerization of diamines with various anhydrides, leading to the development of polymers with high degradation temperatures and significant solubility in organic solvents. These findings are pivotal for advancing materials with high thermal stability and versatile applications in electronics and aerospace industries (M. Butt, Zareen Akhtar, M. Zafar-uz-Zaman, A. Munir, 2005).

Pharmacological Investigations

In pharmacology, derivatives of N-[2-(4-chlorophenyl)-1-({[2-(diethylamino)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide have been synthesized and evaluated for antiulcer activities. This research is indicative of the compound's potential in developing new therapeutic agents. The findings demonstrate that certain carbamoyl modifications retain antiulcer activity, offering a pathway to novel treatments for gastrointestinal disorders (T. Hosokami, M. Kuretani, K. Higashi, M. Asano, K. Ohya, N. Takasugi, E. Mafune, T. Miki, 1992).

Analytical Chemistry and Drug Metabolism

Furthermore, research in analytical chemistry has explored the transformation and excretion of related compounds, providing vital insights into drug metabolism and the identification of metabolic products. Such studies are essential for understanding the pharmacokinetics and safety profiles of pharmaceutical compounds (T. Arita, R. Hori, K. Ito, K. Ichikawa, T. Uesugi, 1970).

properties

IUPAC Name |

N-[(Z)-1-(4-chlorophenyl)-3-[2-(diethylamino)ethylamino]-3-oxoprop-1-en-2-yl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O2/c1-4-27(5-2)15-14-25-23(29)21(16-18-8-12-20(24)13-9-18)26-22(28)19-10-6-17(3)7-11-19/h6-13,16H,4-5,14-15H2,1-3H3,(H,25,29)(H,26,28)/b21-16- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASBTVPFRWFJKZ-PGMHBOJBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCNC(=O)/C(=C/C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1Z)-1-(4-chlorophenyl)-3-{[2-(diethylamino)ethyl]amino}-3-oxoprop-1-en-2-yl]-4-methylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

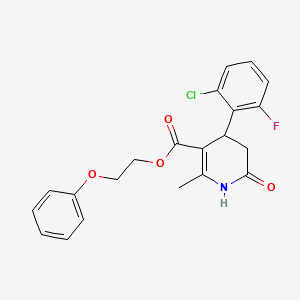

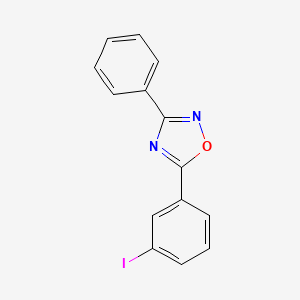

![5-[4-(diphenylmethyl)-1-piperazinyl]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4580940.png)

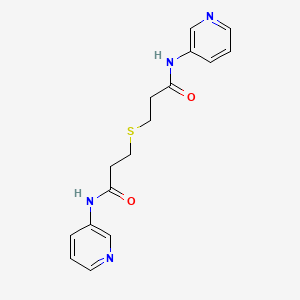

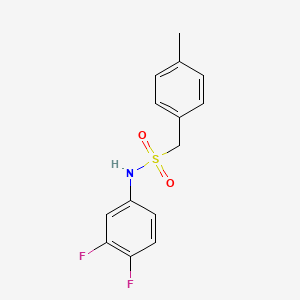

![4-[(4-methylphenyl)sulfonyl]-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B4580950.png)

![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(3-nitrophenyl)acetamide](/img/structure/B4580983.png)

![5-bromo-2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4580987.png)

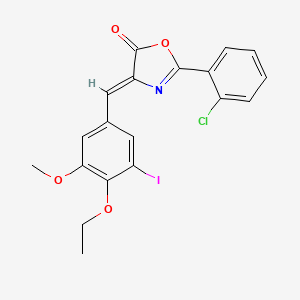

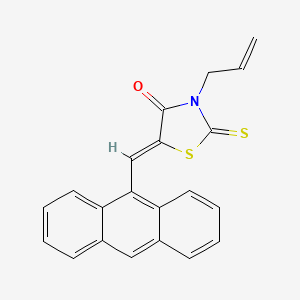

![2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B4580994.png)

![N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4581006.png)